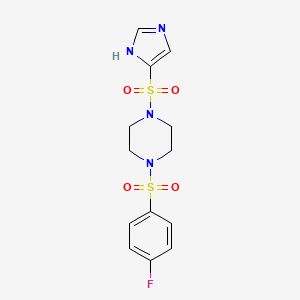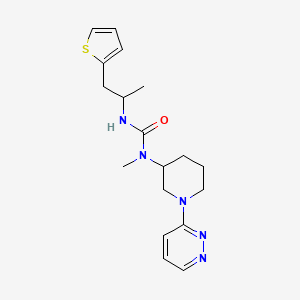![molecular formula C17H19ClN4O3 B6753196 3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide](/img/structure/B6753196.png)
3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 1,2,4-oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the piperidin-3-yl group: This step involves the reaction of the oxadiazole intermediate with a piperidinone derivative.
Attachment of the benzamide moiety: The final step involves the coupling of the oxadiazole-piperidine intermediate with 3-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The piperidin-3-yl group can be oxidized to form corresponding N-oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The 3-chloro group on the benzamide can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperidin-3-yl group.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation and pain, potentially acting as an inhibitor or modulator of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide: shares structural similarities with other benzamide derivatives and oxadiazole-containing compounds.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
Unique Features: The presence of the 1,2,4-oxadiazole ring and the specific substitution pattern on the benzamide core make it unique compared to other compounds.
Distinct Properties: Its unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-17(2,21-14(24)10-4-3-5-12(18)8-10)16-20-15(25-22-16)11-6-7-13(23)19-9-11/h3-5,8,11H,6-7,9H2,1-2H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAWDWGJXKVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)C2CCC(=O)NC2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]acetamide](/img/structure/B6753120.png)
![3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6753129.png)
![N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6753132.png)

![5-[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6753143.png)
![3-Quinolin-4-yl-1-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6753148.png)
![5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6753149.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B6753156.png)
![2-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B6753160.png)


![1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B6753191.png)
![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B6753202.png)
![1-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6753204.png)
